3-benzyl-4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one
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Overview
Description
Synthesis Analysis
The synthesis of chromenone derivatives, including those similar to 3-benzyl-4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one, often involves cyclization reactions under mild conditions. For example, microwave-assisted cyclization under mildly basic conditions has been demonstrated as an effective method for synthesizing 6H-benzo[c]chromen-6-ones and their tetrahydro analogues from aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates, yielding products in 50-72% yields (Dao et al., 2018). Another approach involves a one-pot synthesis using a multi-component reaction that efficiently yields chromen-2-one derivatives (Alizadeh & Ghanbaripour, 2013).
Molecular Structure Analysis
The molecular structure of chromenone derivatives is often characterized by X-ray crystallography. For instance, the structure of a related compound, 3,3'-[(4-Benzyloxyphenyl)methylene]bis-(4-hydroxy-2H-chromen-2-one), was determined to crystallize in a monoclinic system, providing insights into the spatial arrangement of the molecule and intermolecular interactions that may influence its chemical reactivity and physical properties (Manolov & Maichle-Moessmer, 2012).
Chemical Reactions and Properties
Chromenone derivatives participate in various chemical reactions, including fluorescent and metal interaction properties. For example, studies have shown that certain benzo[c]chromen-6-one derivatives exhibit fluorescence enhancement in the presence of metals, indicating their potential use as fluorescent probes in analytical chemistry (Gülcan et al., 2021). Additionally, these compounds can undergo domino reactions involving Michael addition, intramolecular aldol, oxidative aromatization, and lactonization to efficiently produce novel benzo[c]chromen-6-one molecules with diverse substituents (Poudel & Lee, 2014).
Physical Properties Analysis
The physical properties of chromenone derivatives, such as solubility, melting point, and crystal structure, are crucial for their application and handling. X-ray crystallography provides detailed information on the crystal system, cell dimensions, and molecular packing, which are essential for understanding the material's physical characteristics (Manolov & Maichle-Moessmer, 2012).
properties
IUPAC Name |
3-benzyl-4-methyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-14-17-12-19-16-9-5-6-10-20(16)25-22(19)13-21(17)26-23(24)18(14)11-15-7-3-2-4-8-15/h2-4,7-8,12-13H,5-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRIPWXZPGTKHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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